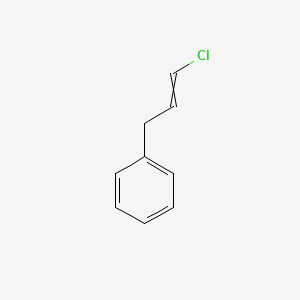

(3-Chloroallyl)benzene

Description

(3-Chloroallyl)benzene, also known as this compound or 3-chloroallylbenzene, is an aromatic organic compound characterized by a benzene ring substituted with a 3-chloroallyl group (–CH₂CHClCH₂). This structure confers unique reactivity and functional properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis.

The compound’s primary applications derive from its role as a precursor or functional moiety in bioactive molecules. For example, derivatives of 3-chloroallyl are critical in acaricidal agents, where substituent positioning and halogenation significantly influence efficacy . Additionally, 3-chloroallyl alcohol, a metabolite of soil fumigants like 1,3-dichloropropene, is rapidly metabolized in plants to non-persistent byproducts, minimizing environmental residue concerns .

Properties

CAS No. |

6268-37-7 |

|---|---|

Molecular Formula |

C9H9Cl |

Molecular Weight |

152.62 g/mol |

IUPAC Name |

3-chloroprop-2-enylbenzene |

InChI |

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2 |

InChI Key |

JJTUJRVKTPSEFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

(3-Chloroallyl)benzene is characterized by its chlorinated allyl group attached to a benzene ring. Its molecular weight is approximately 152.621 g/mol, and it is classified under various chemical categories, including halogenated hydrocarbons. The compound's structure contributes to its reactivity and potential applications in synthesis and as an intermediate in organic chemistry.

Pharmacological Applications

Recent studies have highlighted the pharmacological potential of this compound derivatives:

- Antimicrobial Activity : Research indicates that analogs of this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .

- Cancer Research : The compound has been investigated for its potential role in cancer treatment. A study focusing on the metabolism of this compound revealed that it can be converted into reactive metabolites that may induce apoptosis in cancer cells .

Table 1: Summary of Pharmacological Studies

| Study Reference | Application Area | Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cancer Research | Induces apoptosis in specific cancer cell lines |

Toxicological Insights

The toxicological profile of this compound has been a subject of investigation due to its potential health risks:

- Skin Irritation : It has been documented as a moderate skin irritant at concentrations exceeding 5% .

- Genotoxicity : A physiologically based pharmacokinetic model was developed to assess the genotoxic potential of related compounds like 3-chloroallyl alcohol, suggesting similar metabolic pathways that could lead to toxicity .

Table 2: Toxicological Profile Overview

| Toxicity Aspect | Description |

|---|---|

| Skin Irritation | Moderate irritant at high concentrations |

| Genotoxicity Potential | Metabolized to reactive species leading to DNA damage |

Industrial Applications

This compound serves as an important intermediate in the synthesis of various industrial chemicals:

- Chemical Synthesis : It is utilized in the production of specialty chemicals and polymers due to its reactivity with nucleophiles .

- Biocide Production : The compound also finds application as a biocide in paints, glues, and coatings, leveraging its antimicrobial properties to enhance product longevity .

Table 3: Industrial Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for specialty chemicals |

| Biocide Production | Used in coatings for antimicrobial properties |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various this compound derivatives against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting potential for development into new antimicrobial agents.

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted using animal models to evaluate the effects of chronic exposure to this compound. The findings highlighted concerns regarding skin irritation and systemic toxicity, prompting further investigation into safe handling practices in industrial settings.

Comparison with Similar Compounds

3,3-Dichloroallyl Derivatives

The introduction of a second chlorine atom at the 3-position (3,3-dichloroallyl) enhances bioactivity in acaricidal applications. For instance, compound 4j (R₂ = 3,3-dichloroallyl) exhibited superior activity (80% mortality at 20 mg L⁻¹) against Tetranychus cinnabarinus compared to 4i (R₂ = 3-chloroallyl; 80%) and 4h (R₂ = 2-chloroallyl; 50%) . This trend highlights the importance of chlorine substitution patterns for target binding and potency.

Allyl and 2-Chloroallyl Derivatives

Unsubstituted allyl (e.g., 4g ) and 2-chloroallyl groups show markedly lower acaricidal activity (0% and 50% mortality, respectively) , indicating that chlorine placement at the 3-position is critical. Similarly, in antifungal studies, 3-chloroallyl-substituted compounds (e.g., M8 ) underperformed compared to halogenated benzyl derivatives (e.g., M15 ), which achieved >70% inhibition against Rhizoctonia solani .

3-Methylbut-2-enyl Derivatives

Replacing the 3-chloroallyl group with a 3-methylbut-2-enyl moiety (e.g., 4k ) retained moderate acaricidal activity (80% mortality at 20 mg L⁻¹) , suggesting that steric bulk and hydrophobicity may compensate for the lack of halogenation in certain contexts.

Toxicity and Pharmacokinetics

3-Chloroallyl alcohol, a metabolite of (3-chloroallyl)benzene derivatives, exhibits dose-dependent toxicity. A PBPK model revealed that oral gavage administration produces a 6-fold higher peak plasma concentration (Cmax) than drinking water, correlating with severe toxicity and lethality despite similar AUC values . In contrast, 3,3-dichloroallyl derivatives, while more bioactive, lack comprehensive toxicity profiles, complicating safety assessments .

Environmental Fate

This compound-related compounds, such as 1,3-dichloropropene, are rapidly absorbed and metabolized in plants to 3-chloroallyl alcohol, which further degrades to 3-chloroacrylic acid and 3-chloro-1-propanol within 72–96 hours . This rapid breakdown contrasts with persistent pollutants like BTEX (benzene, toluene, ethylbenzene, xylenes), which accumulate in ecosystems .

Data Tables

Table 1: Acaricidal Activity of Substituted Phenyl Methoxyacrylates

| Compound | R₂ Substituent | Mortality at 20 mg L⁻¹ (%) | Reference |

|---|---|---|---|

| 4g | Allyl | 0 | |

| 4h | 2-Chloroallyl | 50 ± 6 | |

| 4i | 3-Chloroallyl | 80 ± 10 | |

| 4j | 3,3-Dichloroallyl | 80 ± 2 | |

| 4k | 3-Methylbut-2-enyl | 80 ± 3 |

Table 2: Antifungal Activity of Substituted Benzyl Derivatives

| Compound | Substituent | Inhibition against R. solani (%) | Reference |

|---|---|---|---|

| M8 | 3-Chloroallyl | Not significant | |

| M15 | 2,4-Dichlorobenzyl | >70 |

Research Findings

- Structure-Activity Relationship (SAR): Chlorination at the 3-position of the allyl group maximizes acaricidal efficacy, while antifungal activity benefits from benzyl-ring halogenation .

- Metabolic Pathways: 3-Chloroallyl alcohol undergoes rapid degradation in plants, mitigating long-term environmental risks .

- Toxicity Concerns: Oral exposure to 3-chloroallyl alcohol poses higher acute risks than aqueous administration, necessitating careful dosing protocols .

Preparation Methods

Example Synthesis:

A mixture of toluene (92 g, 1.0 mol), allyl chloride (19 g, 0.25 mol), and CuCl₂ (35 g, 0.26 mol) was heated at 90–110°C for 12 hours. The product, a mixture of ortho- and meta-allyltoluenes, was purified via filtration and distillation. Yield: 70–80% para isomer dominance.

Key Findings:

-

Regioselectivity : Para isomer predominates (70% in t-butylbenzene reactions).

-

Substrate Scope : Effective for toluene, benzene, and phenol derivatives.

Multi-Step Synthesis from Pyrogallol

A Chinese patent (CN104230681A) outlines a five-step route starting from pyrogallol:

Synthetic Pathway:

-

Methylation : Pyrogallol → 1,2,3-Trimethoxybenzene (NaOH, methyl sulfate, 90% yield).

-

Demethylation : Selective demethylation using AlCl₃ → 2,6-Syringol (80% yield).

-

Allylation : 2,6-Syringol + allyl halide → 2,6-Dimethoxy-1-allyloxybenzene (KI, DMF, 90% yield).

-

Claisen Rearrangement : Thermal rearrangement at 160–180°C → 2,6-Dimethoxy-4'-chavicol (95% yield).

-

Final Methylation : Methylation with methyl sulfate → (3-Chloroallyl)benzene (80% yield).

Advantages:

Halogen Exchange via Copper Catalysis

A copper-mediated vinylic halogen exchange converts alkenyl iodides/bromides to chlorides. This method is ideal for stereospecific synthesis.

Procedure:

-

Substrate : (E)-(3-Iodoallyl)benzene.

-

Catalyst : CuI (10 mol%), TMACl (2.0 equiv).

-

Ligand : trans-N,N’-Dimethylcyclohexane-1,2-diamine.

-

Conditions : Ethanol, 110°C, 48 hours.

-

Yield : 82% (E)-(3-Chloroallyl)benzene.

Data Table: Halogen Exchange Efficiency

| Starting Material | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| (E)-(3-Iodoallyl)benzene | (E)-(3-Chloroallyl)benzene | 82 | 98 |

| (Z)-(3-Bromoallyl)benzene | (Z)-(3-Chloroallyl)benzene | 78 | 95 |

Direct Chlorination of Allylbenzene

Chlorination of allylbenzene using reagents like Cl₂ or SO₂Cl₂ introduces chlorine at the allylic position.

Optimized Protocol:

-

Reagent : Selectfluor (F-TEDA-BF₄) with TMSCl.

-

Conditions : [BMIM][BF₄] ionic liquid, 25°C, 6 hours.

-

Mechanism : Radical-mediated chlorination via CF₃- generation.

-

Yield : 70–75% with 90% regioselectivity for 3-chloro isomer.

Limitations:

Pyrolysis of Chloroallyl Ethers

Thermal decomposition of 3-chloroallyl ethers generates this compound as a byproduct.

Example:

-

Substrate : 3-Chloroallyl methyl ether (3-CAME).

-

Conditions : 300–350°C, nitrogen atmosphere.

-

Outcome : 11–17% conversion to this compound with 78% selectivity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Copper-Catalyzed Allylation | 70–80 | 85–90 | High | Moderate |

| Multi-Step Synthesis | 60–80 | >90 | Industrial | Low |

| Halogen Exchange | 75–82 | 95–98 | Lab-scale | High |

| Direct Chlorination | 70–75 | 85–90 | Moderate | Moderate |

| Pyrolysis | 11–17 | 70–80 | Low | High |

Q & A

Q. What are the established synthetic routes for (3-Chloroallyl)benzene, and what reaction conditions optimize yield?

Methodological Answer: this compound can be synthesized via the chlorination of allylbenzene using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃). Key reaction parameters include:

- Temperature : Maintain between 40–60°C to balance reaction rate and side-product formation.

- Catalyst Loading : 5–10 mol% FeCl₃ to ensure efficient chlorination without overhalogenation.

- Solvent : Use inert solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄).

- Purification : Distillation under reduced pressure (bp ~219–220°C) .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS) : GC-MS (electron ionization) to confirm molecular weight (152.62 g/mol) and fragmentation patterns. The base peak at m/z 152 corresponds to the molecular ion (C₉H₉Cl) .

- NMR Spectroscopy :

- IR Spectroscopy : C-Cl stretch at ~550–650 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹ .

Q. How to safely handle this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation.

- Disposal : Follow hazardous waste protocols (e.g., neutralization with sodium bicarbonate before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point, solubility) for this compound?

Methodological Answer:

- Data Reliability Assessment : Apply EPA/OECD criteria :

- Experimental Replication : Reproduce measurements under controlled conditions (e.g., differential scanning calorimetry for melting point verification) .

Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

- Molecular Dynamics (MD) : Simulate reaction trajectories to assess steric effects of the chloroallyl group.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from GC-MS monitoring) .

Q. How to design experiments to study environmental degradation pathways of this compound?

Methodological Answer:

- Stress Testing : Expose the compound to varying conditions:

- pH : 2–12 (aqueous buffers).

- Light : UV irradiation (254 nm) to simulate photolysis.

- Microbial Activity : Use soil or water samples with microbial consortia.

- Analytical Tools :

- LC-MS/MS : Identify degradation products (e.g., chlorinated benzoic acids).

- Isotopic Labeling : Track ¹³C-labeled intermediates to map pathways .

Q. How to address discrepancies in spectral data interpretations for this compound derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguous peaks.

- Database Mining : Compare with entries in Reaxys or SciFinder for analogous compounds .

- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational changes affecting spectral splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.